N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a novel heterocyclic compound with the molecular formula C13H11N3O3S and a molecular weight of 289.31.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to form the furan derivative, followed by the formation of the oxadiazole ring and subsequent coupling with thiophene-2-carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid derivatives, while reduction of the oxadiazole ring can yield different heterocyclic compounds .
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Furan-carboxamide derivatives: These compounds share the furan ring structure and have been studied for their antiviral and antimicrobial properties.
Thiophene derivatives: Compounds containing the thiophene ring are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Oxadiazole derivatives: These compounds are recognized for their potential as antimicrobial and antifungal agents.
Uniqueness
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of the furan, oxadiazole, and thiophene rings, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad spectrum of activities.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-6-9(8(2)18-7)12-15-16-13(19-12)14-11(17)10-4-3-5-20-10/h3-6H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFMEBVSQMXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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